N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14765732
InChI: InChI=1S/C18H19N7O/c26-15(6-8-20-17-16-18(23-10-22-16)25-11-24-17)19-7-5-12-9-21-14-4-2-1-3-13(12)14/h1-4,9-11,21H,5-8H2,(H,19,26)(H2,20,22,23,24,25)
SMILES:
Molecular Formula: C18H19N7O
Molecular Weight: 349.4 g/mol

N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide

CAS No.:

Cat. No.: VC14765732

Molecular Formula: C18H19N7O

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide -

Specification

Molecular Formula C18H19N7O
Molecular Weight 349.4 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide
Standard InChI InChI=1S/C18H19N7O/c26-15(6-8-20-17-16-18(23-10-22-16)25-11-24-17)19-7-5-12-9-21-14-4-2-1-3-13(12)14/h1-4,9-11,21H,5-8H2,(H,19,26)(H2,20,22,23,24,25)
Standard InChI Key MXCRKJJZSPXLCF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCNC3=NC=NC4=C3NC=N4

Introduction

N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a synthetic organic compound characterized by its unique structural combination of indole, purine, and beta-alanine moieties. These structural elements are often associated with bioactive molecules, suggesting potential applications in pharmacology and biochemistry.

Structural Overview

IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide
Molecular Formula: C15_{15}H16_{16}N6_6O
Molecular Weight: Approximately 312.33 g/mol

The compound integrates:

  • Indole Group: A bicyclic structure with a benzene fused to a pyrrole ring, often found in biologically active molecules like serotonin.

  • Purine Core: A heterocyclic aromatic system, crucial in nucleotides and signaling molecules.

  • Beta-Alanine Moiety: A non-proteinogenic amino acid that serves as a linker.

Synthesis and Characterization

While specific synthesis protocols for this compound were not detailed in the search results, analogous purine-indole derivatives are synthesized via:

  • Amidation Reactions: Combining beta-alanine derivatives with purine-based intermediates.

  • Coupling Strategies: Utilizing reagents like carbodiimides to link the indole ethylamine to the purine core.

Characterization Techniques:

  • NMR Spectroscopy: For structural confirmation.

  • Mass Spectrometry (MS): To verify molecular weight.

  • X-ray Crystallography: To determine three-dimensional conformation.

Biological Relevance

Compounds containing indole and purine groups are widely studied due to their roles in:

  • Enzyme Inhibition:

    • Purine analogs often act as inhibitors of kinases or other enzymes involved in cell signaling pathways.

    • Indole derivatives may target serotonin receptors or other neurological pathways.

  • Anti-Cancer Activity:

    • Purine derivatives have been linked to anti-proliferative effects by interfering with DNA synthesis or repair mechanisms.

  • Anti-Inflammatory Properties:

    • Beta-alanine derivatives are explored for their role in modulating oxidative stress.

Potential Applications

Application AreaRelevance
PharmacologyPotential as kinase inhibitors or receptor modulators for drug discovery
NeurologyIndole moiety suggests possible interaction with neurotransmitter systems
Cancer ResearchPurine analogs are known for disrupting nucleotide metabolism
Biochemical ProbesUseful in studying enzyme-substrate interactions

Research Gaps and Future Directions

  • Mechanistic Studies:

    • Detailed studies on the binding affinity of this compound to biological targets are needed.

  • Toxicological Assessment:

    • Comprehensive evaluation of its safety profile is essential for therapeutic applications.

  • Optimization of Synthesis:

    • Developing cost-effective and scalable synthetic routes can enhance accessibility.

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